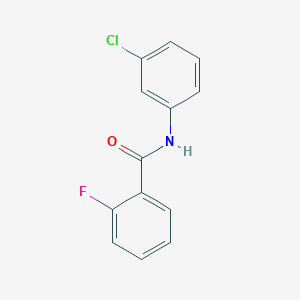
N-(3-chlorophenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-chlorophenyl)-2-fluorobenzamide” is likely to be a derivative of benzamide. Benzamides are a class of compounds containing a benzene ring and an amide group . They have various applications in medicinal chemistry and drug design .
Synthesis Analysis
While specific synthesis methods for “N-(3-chlorophenyl)-2-fluorobenzamide” were not found, similar compounds are often synthesized through reactions involving amine derivatives and carboxylic acids or their derivatives .Chemical Reactions Analysis
The chemical reactivity of “N-(3-chlorophenyl)-2-fluorobenzamide” would depend on its specific structure. Benzamides, in general, can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-chlorophenyl)-2-fluorobenzamide” would depend on its specific structure. For instance, similar compounds like “N-(3-chlorophenyl)ethoxycarbothioamide” have been reported to be white powders .Applications De Recherche Scientifique
Environmental Applications and Impacts
N-(3-chlorophenyl)-2-fluorobenzamide is related to chlorophenols (CP), a group of chemicals that were once widely used and are now recognized for their environmental persistence and potential for forming dioxins. CPs, including derivatives like N-(3-chlorophenyl)-2-fluorobenzamide, are studied for their behavior in processes like Municipal Solid Waste Incineration (MSWI). These compounds are noted for being precursors to dioxins and other pollutants during chemical and thermal processes. The presence of CPs and their derivatives in the environment is a concern due to their potential for incomplete combustion and subsequent formation of highly toxic compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) (Peng et al., 2016).
Advanced Material Science and Organic Synthesis
In the realm of material science, compounds similar to N-(3-chlorophenyl)-2-fluorobenzamide are used in advanced applications, such as in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). These materials play a crucial role in improving the efficiency and color purity of OLEDs, essential components in modern display and lighting technologies. The research in this domain focuses on manipulating ligand-centered pi-pi* electronic transitions, allowing tuning of emission wavelengths across the visible spectrum (Chi & Chou, 2010).
Environmental Monitoring and Safety
Chlorophenols and their derivatives, closely related to N-(3-chlorophenyl)-2-fluorobenzamide, are monitored for their presence in various environmental matrices due to their potential toxicity and environmental persistence. These compounds, including their halogenated by-products, are found in water, soil, sediments, and even biota, raising concerns about their ecological impact and human exposure. The research also emphasizes the need for further understanding of their toxicity, especially due to their endocrine-disrupting capabilities and potential long-term effects on aquatic ecosystems (Haman et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUIVLHACNVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide](/img/structure/B2461740.png)
![(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2461741.png)
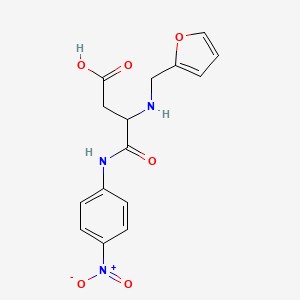
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2461744.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)
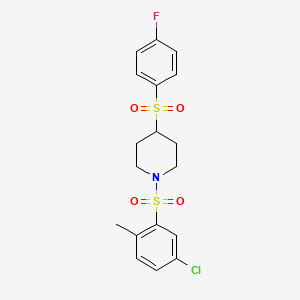
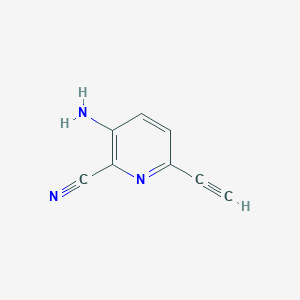
![5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B2461748.png)
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2461749.png)
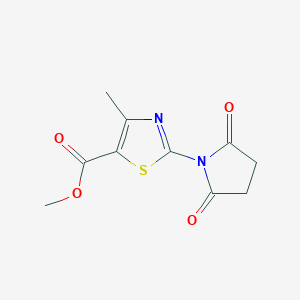
![3-(4-Chlorophenyl)-7-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2461751.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2461755.png)
![5-Bromo-2-(7-bromobenzo[c][1,2,5]thiadiazole-4-sulfonamido)benzoic acid](/img/structure/B2461756.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2461757.png)